

# Sumilizer GP Technical Support Center: Enhancing Long-Term Heat Aging Performance

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## Compound of Interest

Compound Name: Sumilizer GP

Cat. No.: B1609375

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing **Sumilizer GP** to enhance the long-term heat aging performance of polymeric materials.

## Frequently Asked Questions (FAQs)

Q1: What is **Sumilizer GP** and what is its primary function?

A1: **Sumilizer GP** is a high-performance, hybrid-type antioxidant developed by Sumitomo Chemical.[1] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety, allowing it to function as both a primary and a secondary antioxidant.[2] This dual functionality provides excellent stabilization to polymers during high-temperature processing and enhances their long-term heat aging resistance.[1][2]

Q2: How does **Sumilizer GP** protect polymers from heat-induced degradation?

A2: **Sumilizer GP** employs a two-pronged approach to inhibit thermal degradation. The phenolic component acts as a primary antioxidant by scavenging and neutralizing free radicals, which are highly reactive species that can initiate and propagate polymer chain degradation. The phosphite component functions as a secondary antioxidant by decomposing hydroperoxides, which are unstable byproducts of oxidation that can break down and generate more free radicals. This synergistic mechanism effectively interrupts the auto-oxidation cycle of polymers.

Q3: In which polymers is **Sumilizer GP** typically used and at what concentrations?

A3: **Sumilizer GP** is compatible with a range of polymers, including but not limited to Polypropylene (PP), Polystyrene (PS), Polycarbonate (PC), Polyamide (PA), and Linear Low-Density Polyethylene (L-LDPE).[1] Recommended dosage levels typically range from 500 to 2000 ppm, depending on the polymer type, processing conditions, and desired level of long-term thermal stability. For instance, in L-LDPE, a dosage of 500-2000 ppm is recommended, while for BOPP (Biaxially Oriented Polypropylene), the suggested range is 500-1500 ppm.[1]

Q4: What are the key advantages of using **Sumilizer GP** over conventional antioxidant systems?

A4: **Sumilizer GP** offers several advantages, including:

- Excellent process stabilization, particularly at elevated temperatures.[1][3]
- Reduced loading levels are needed to achieve desired performance, which can be cost-effective.[4]
- Prevention of "Fish-Eye" gels in films.[1][3]
- High compatibility with a variety of resins.[1][3]
- Good resistance to hydrolysis.[1][3]
- Excellent resistance to discoloration caused by nitrogen oxides (NOx) gas.[1][3]

## Troubleshooting Guide

Issue 1: Sub-optimal long-term heat aging performance despite using the recommended dosage of **Sumilizer GP**.

- Possible Cause: Inadequate dispersion of **Sumilizer GP** within the polymer matrix.
  - Troubleshooting Steps:
    - Ensure your compounding process (e.g., twin-screw extrusion) is optimized for distributive and dispersive mixing.

- Verify that the processing temperature is sufficient to fully melt and homogenize the polymer and additive.
- Consider using a masterbatch form of **Sumilizer GP** for improved and more consistent dispersion.
- Possible Cause: Interaction with other additives in the formulation.
  - Troubleshooting Steps:
    - Review all components of your formulation. Some fillers or other stabilizers might have antagonistic effects.
    - Conduct a systematic study by preparing formulations with and without other additives to isolate the interaction.
    - Consult with the suppliers of other additives for compatibility information.
- Possible Cause: The chosen dosage is not optimal for the specific grade of the polymer or the severity of the heat aging conditions.
  - Troubleshooting Steps:
    - Perform a dosage optimization study, evaluating a range of **Sumilizer GP** concentrations (e.g., 500, 1000, 1500, 2000 ppm).
    - Analyze key performance indicators such as melt flow rate (MFR), yellowness index (YI), and retention of mechanical properties after aging at different time intervals.

Issue 2: Discoloration (e.g., yellowing) of the polymer after heat aging.

- Possible Cause: The base resin has poor inherent thermal stability.
  - Troubleshooting Steps:
    - Evaluate a control sample of the neat resin (without any additives) under the same heat-aging conditions to establish a baseline for discoloration.

- If the base resin shows significant discoloration, consider using a more thermally stable grade of the polymer.
- Possible Cause: Exposure to environmental factors other than heat, such as UV light or chemical fumes.
  - Troubleshooting Steps:
    - Ensure that the heat aging is performed in a controlled environment, shielded from UV light and reactive gases unless they are part of the experimental design.
    - **Sumilizer GP** has good resistance to NOx gas discoloration, but other factors could be at play.[\[1\]](#)[\[3\]](#)

Issue 3: Changes in melt flow rate (MFR) beyond acceptable limits after heat aging.

- Possible Cause: Significant chain scission or cross-linking of the polymer.
  - Troubleshooting Steps:
    - An increase in MFR typically indicates chain scission, while a decrease suggests cross-linking.
    - Adjusting the concentration of **Sumilizer GP** can help to mitigate these changes. An increased level of **Sumilizer GP** can more effectively control molecular breakage.[\[4\]](#)
    - Evaluate the MFR at different stages of the heat aging process to understand the kinetics of degradation.

## Quantitative Data on Performance

The following table provides an illustrative example of the expected performance of Polypropylene (PP) stabilized with varying levels of **Sumilizer GP** after long-term heat aging at 150°C. Actual results may vary based on the specific grade of PP, processing conditions, and exact testing protocols.

Sumilizer GP Concentration (ppm)	Aging Time at 150°C (hours)	Melt Flow Rate (g/10 min)	Yellowness Index (YI)	Tensile Strength Retention (%)
0 (Control)	0	5.0	2.5	100
0 (Control)	200	25.0	30.0	40
500	0	5.1	2.6	100
500	200	12.5	15.0	85
1000	0	5.0	2.5	100
1000	200	8.0	8.0	95
1500	0	5.0	2.4	100
1500	200	6.5	5.0	98

## Experimental Protocols

**Key Experiment:** Evaluation of Long-Term Heat Aging Performance of Polymers Stabilized with **Sumilizer GP**

This protocol is based on the principles outlined in ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.

### 1. Materials and Equipment:

- Polymer resin (e.g., Polypropylene)
- **Sumilizer GP**
- Compounding equipment (e.g., twin-screw extruder)
- Injection molding machine or compression press for specimen preparation
- Forced-air convection oven with precise temperature control

- Testing equipment for relevant properties (e.g., MFR tester, colorimeter, universal testing machine)
- Calipers for dimensional measurements
- Personal protective equipment (gloves, safety glasses)

## 2. Procedure:

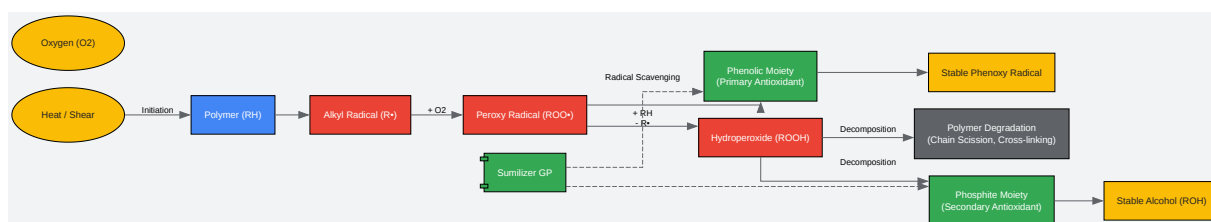
- Step 1: Compounding
  - Dry the polymer resin according to the manufacturer's recommendations.
  - Prepare different formulations by dry blending the polymer with varying concentrations of **Sumilizer GP** (e.g., 0, 500, 1000, 1500 ppm).
  - Melt compound each formulation using a twin-screw extruder with an optimized temperature profile and screw design to ensure thorough mixing.
  - Pelletize the extrudate for each formulation.
- Step 2: Specimen Preparation
  - Dry the compounded pellets.
  - Prepare test specimens of the required dimensions for each property to be evaluated (e.g., tensile bars, color plaques) using injection molding or compression molding.
  - Condition the specimens at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 40 hours.
- Step 3: Initial Property Measurement (Time = 0)
  - For each formulation, measure and record the initial properties of the un-aged specimens. This includes melt flow rate, yellowness index, tensile strength, elongation at break, etc.
- Step 4: Heat Aging

- Place the specimens in a forced-air convection oven preheated to the desired aging temperature (e.g., 150°C).
- Ensure adequate spacing between specimens to allow for uniform air circulation.
- Age the specimens for predetermined time intervals (e.g., 50, 100, 200, 500 hours).
- Step 5: Post-Aging Property Measurement
  - At each time interval, remove a set of specimens from the oven.
  - Allow the specimens to cool to room temperature and then re-condition them under standard laboratory conditions for at least 40 hours.
  - Measure and record the properties of the aged specimens.

### 3. Data Analysis:

- For each formulation, plot the change in each property as a function of aging time.
- Compare the performance of the different **Sumilizer GP** concentrations against the unstabilized control.
- Determine the concentration of **Sumilizer GP** that provides the optimal balance of performance and cost for your application.

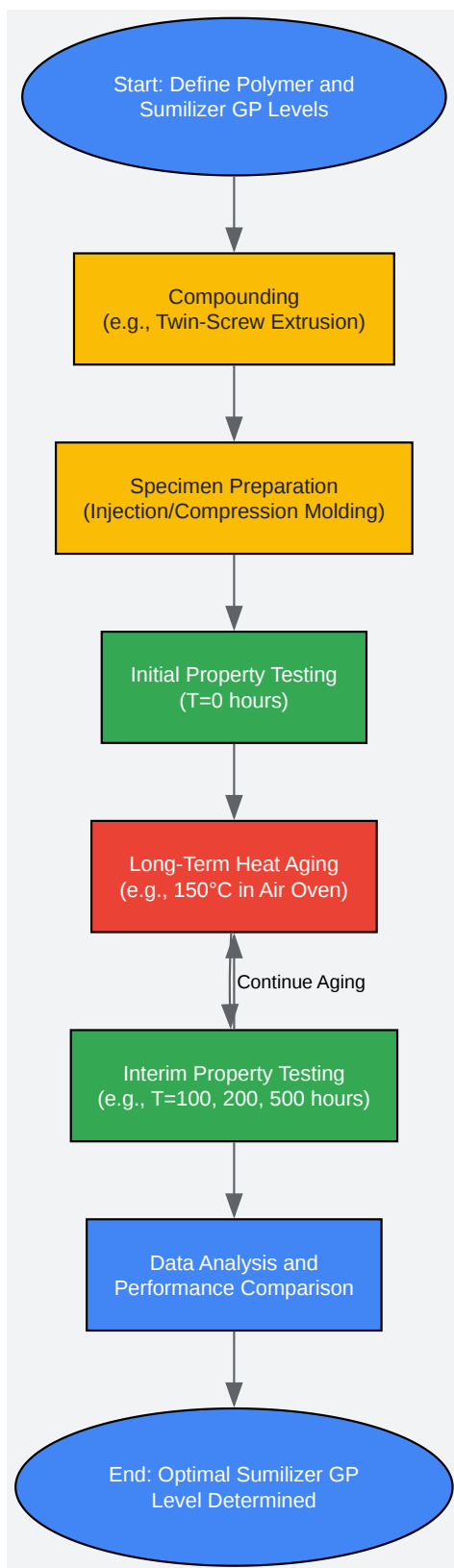
## Visualizations

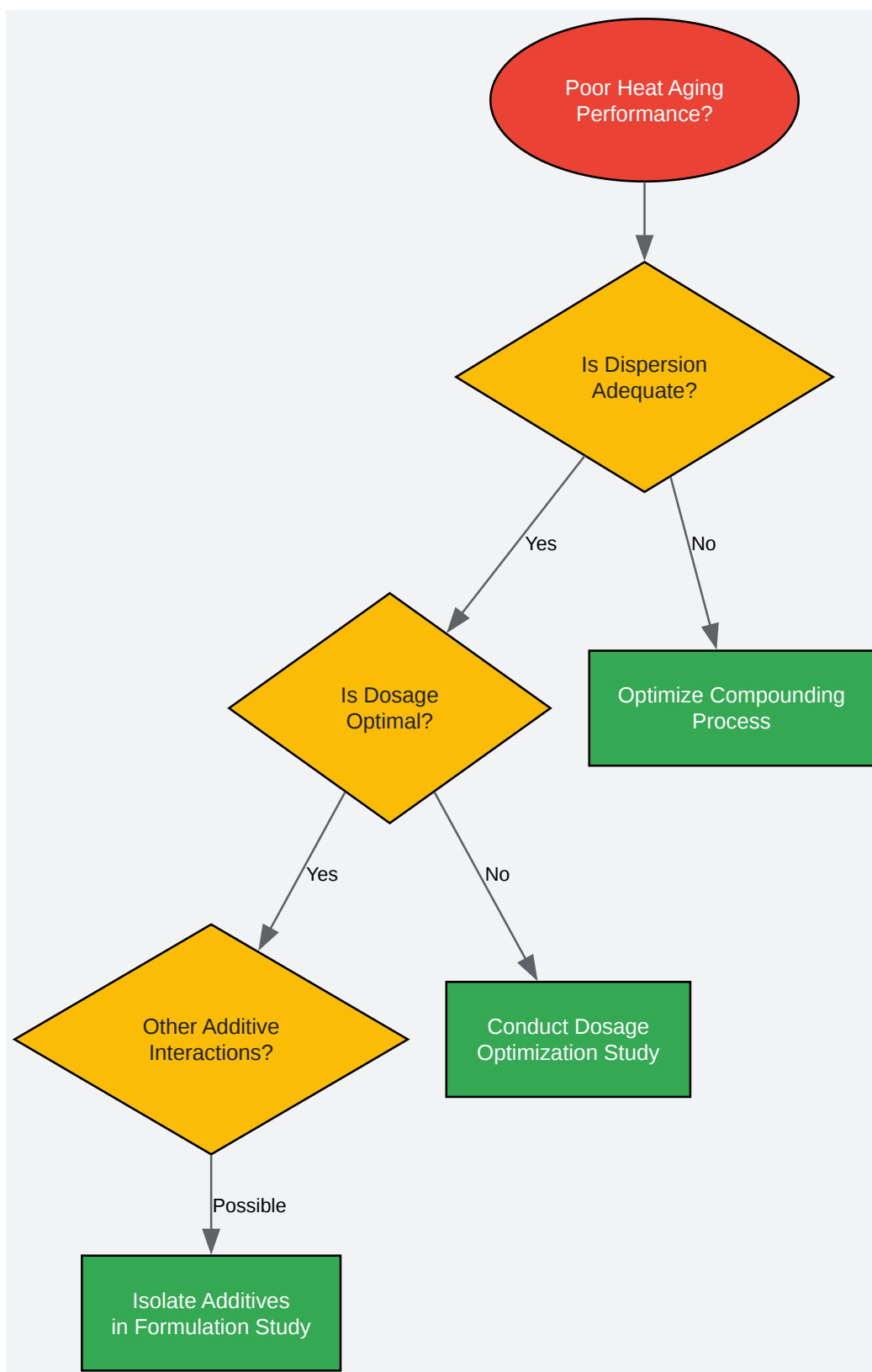


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Caption: Antioxidant mechanism of **Sumilizer GP**.







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